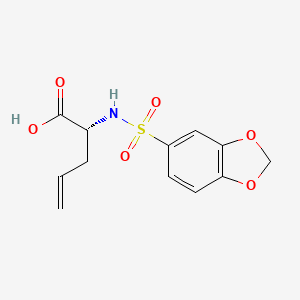
(2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid, also known as BDP-9066, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Wirkmechanismus
(2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid works by inhibiting the activity of specific enzymes that are involved in various cellular processes. This inhibition leads to a decrease in the activity of these enzymes, which in turn leads to the inhibition of cell growth, induction of apoptosis, and anti-inflammatory effects.
Biochemical and Physiological Effects:
(2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid has been shown to have various biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, anti-inflammatory effects, and neuroprotective effects. These effects have been observed in various in vitro and in vivo studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid in lab experiments is its specificity towards certain enzymes, which allows for targeted inhibition. However, one limitation of using this compound is its potential toxicity and side effects, which need to be carefully monitored.
Zukünftige Richtungen
There are various future directions for the study of (2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid, including the development of more efficient synthesis methods, the study of its potential applications in other areas of research, and the investigation of its potential toxicity and side effects. Additionally, the study of (2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid in combination with other compounds may lead to the development of more effective treatments for various diseases.
Synthesemethoden
(2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid can be synthesized using different methods, one of which involves the reaction of (R)-4-bromo-3-hydroxybutyric acid with 1,3-benzodioxole-5-sulfonyl chloride in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to obtain (2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid. Other methods include the use of different starting materials and reagents.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid has been studied for its potential applications in various scientific research studies, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, (2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, (2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid has been studied for its potential neuroprotective effects. Inflammation is another area where (2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid has been studied for its anti-inflammatory properties.
Eigenschaften
IUPAC Name |
(2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6S/c1-2-3-9(12(14)15)13-20(16,17)8-4-5-10-11(6-8)19-7-18-10/h2,4-6,9,13H,1,3,7H2,(H,14,15)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKRSWCXWCZRNL-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-cyano-N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B7451004.png)
![4-bromo-N-[5-methyl-2-(4-nitrophenyl)pyrazol-3-yl]benzenesulfonamide](/img/structure/B7451012.png)
![3-cyano-N-[5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]benzenesulfonamide](/img/structure/B7451020.png)
![N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide](/img/structure/B7451022.png)

![6-imidazol-1-yl-N-[(1-phenyltriazol-4-yl)methyl]pyridin-3-amine](/img/structure/B7451032.png)
![rac-[4-fluoro-3-({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidin-3-yl]methyl}carbamoyl)phenyl]boronic acid](/img/structure/B7451037.png)
![2-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]sulfonyl-6-methylbenzonitrile](/img/structure/B7451052.png)
![4-[(dimethylamino)methyl]-3-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methylamino]benzamide](/img/structure/B7451068.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-[7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]piperidine-3-carboxamide](/img/structure/B7451080.png)
![3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B7451081.png)
![5-[[4-(Dimethylsulfamoyl)phenyl]carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7451083.png)
![4-methoxy-3-[[3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzoyl]amino]benzamide](/img/structure/B7451097.png)
